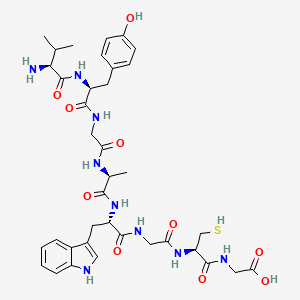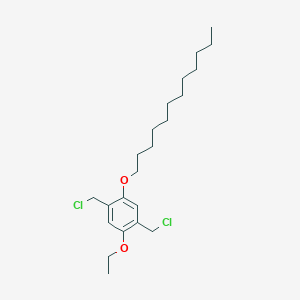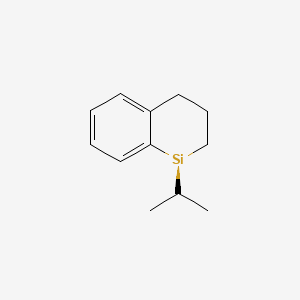![molecular formula C15H32OSi B14187104 Triethyl{[(4R)-non-1-en-4-yl]oxy}silane CAS No. 918410-20-5](/img/structure/B14187104.png)
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an ether linkage to a non-1-en-4-yl group. This compound is notable for its applications in organic synthesis, particularly in the field of hydrosilylation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane typically involves the hydrosilylation of non-1-en-4-ol with triethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Non-1-en-4-ol+TriethylsilaneCatalystTriethyl[(4R)-non-1-en-4-yl]oxysilane
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of highly efficient catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are used in reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced hydrocarbons and silyl ethers.
Substitution: Halogenated silanes and other substituted silanes.
Applications De Recherche Scientifique
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane involves the activation of the silicon-hydrogen bond by a catalyst, which facilitates the addition of the silicon atom to unsaturated carbon-carbon bonds. This process is known as hydrosilylation and is a key step in the formation of organosilicon compounds. The molecular targets include alkenes and alkynes, and the pathways involved are typically catalytic cycles mediated by transition metal complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler analog without the non-1-en-4-yl group.
Triisopropylsilane: Contains isopropyl groups instead of ethyl groups.
Trimethylsilane: Contains methyl groups instead of ethyl groups.
Uniqueness
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is unique due to its specific structural features, which impart distinct reactivity and selectivity in hydrosilylation reactions
Propriétés
Numéro CAS |
918410-20-5 |
|---|---|
Formule moléculaire |
C15H32OSi |
Poids moléculaire |
256.50 g/mol |
Nom IUPAC |
triethyl-[(4R)-non-1-en-4-yl]oxysilane |
InChI |
InChI=1S/C15H32OSi/c1-6-11-12-14-15(13-7-2)16-17(8-3,9-4)10-5/h7,15H,2,6,8-14H2,1,3-5H3/t15-/m0/s1 |
Clé InChI |
JLXXMRVAHLRJRC-HNNXBMFYSA-N |
SMILES isomérique |
CCCCC[C@H](CC=C)O[Si](CC)(CC)CC |
SMILES canonique |
CCCCCC(CC=C)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)

![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)

